1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
説明
1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol (CAS 169177-17-7, molecular formula C₁₀H₂₀N₂O, molecular weight 184.28) is a bicyclic compound featuring two nitrogen atoms at positions 3 and 7, three methyl groups at positions 1, 3, and 5, and a hydroxyl group at position 9 . Its storage requirements (2–8°C) suggest sensitivity to thermal degradation.
特性
IUPAC Name |
1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-9-4-11-5-10(2,8(9)13)7-12(3)6-9/h8,11,13H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNDFGNEEKOHMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CNCC(C1O)(CN(C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337286 | |
| Record name | 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169177-17-7 | |
| Record name | 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Reaction Steps
-
Starting Material : 1-(3-Ethoxypropyl)-4-oxopiperidine (or analogous trimethylated piperidinones).
-
Mannich Reaction : Condensation with paraformaldehyde and primary amines (e.g., 1-(3-aminopropyl)imidazole or 1-(2-aminoethyl)piperazine) in methanol under acidic conditions (e.g., acetic acid).
-
Wolff-Kishner Reduction : Treatment of the resulting bispidinone (ketone) with hydrazine hydrate and KOH in triethylene glycol at elevated temperatures (160–170°C) to eliminate the carbonyl group.
Key Data
Mechanistic Insight
The Mannich reaction forms the bicyclic structure through nucleophilic attack of the amine on the α,β-unsaturated ketone intermediate, followed by cyclization. The Wolff-Kishner reduction removes the carbonyl group, yielding the saturated bicyclic amine. Methyl groups are introduced either via alkylation of the starting piperidinone or through the use of methylated amines in the Mannich step.
Double Mannich Reaction and Deallylation
This approach, developed for bispidine synthesis, employs sequential Mannich reactions to construct the diazabicyclo[3.3.1]nonane framework.
Reaction Steps
-
Starting Material : 1-Allylpiperidin-4-one.
-
Double Mannich Reaction : Reaction with N,N′-diallylbispidinone in the presence of a base (e.g., NaOH).
-
Deallylation : Treatment with ethyl chloroformate and NaI, followed by alkaline hydrolysis to remove allyl groups.
Key Data
Mechanistic Insight
The double Mannich reaction forms the bicyclic structure by sequential nucleophilic additions. Deallylation removes protecting groups, exposing the nitrogen atoms for further functionalization. Methyl groups can be introduced via alkylation of the bispidine intermediate.
Industrial-Scale Synthesis
Industrial methods optimize reaction conditions for scalability and cost efficiency, often employing continuous flow reactors and advanced purification techniques.
Key Features
-
Catalyst Selection : Triethylamine enhances nucleophilic substitution efficiency.
-
Solvent Polarity : Dichloromethane stabilizes intermediates during alkylation.
-
Temperature Control : Refluxing in concentrated HCl ensures complete cyclization.
Challenges
-
Polymorphism : Discrepancies in melting points may arise from crystal packing effects.
-
Solvent Impurities : Critical to use anhydrous conditions to avoid side reactions.
Functionalization for Hydroxyl Group Introduction
The hydroxyl group at position 9 is typically introduced post-cyclization. Common strategies include:
-
Oxidation of Methyl Groups : Strong oxidizing agents (e.g., KMnO₄) convert methyl to carboxylic acid, followed by reduction to hydroxyl.
-
Substitution Reactions : Replacement of a leaving group (e.g., bromine) with hydroxide.
Example Pathway
-
Oxidation : Methyl group → Carboxylic acid (using KMnO₄).
-
Reduction : Carboxylic acid → Hydroxyl (using NaBH₄ or LiAlH₄).
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Mannich + Wolff-Kishner | High yield, scalable | Multi-step process, harsh conditions |
| Double Mannich | Direct core formation | Requires deallylation steps |
| Industrial | Optimized for purity, cost | Limited flexibility in substituents |
Spectroscopic Characterization
IR and NMR Data
| Technique | Key Signals |
|---|---|
| IR | C=O stretch (1718 cm⁻¹), hydroxyl O–H stretch (~3300 cm⁻¹) |
| ¹H NMR | Methyl protons (δ 0.63 ppm), bridgehead protons (δ 2.26–2.41 ppm) |
| ¹³C NMR | C-9 hydroxyl (δ 73.4 ppm) |
化学反応の分析
Types of Reactions
1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one.
Reduction: Formation of various reduced derivatives depending on the reducing agent used.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
Medicinal Chemistry
1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol has been investigated for its potential as a drug scaffold due to its ability to interact with biological targets effectively. Its structural features allow it to mimic natural compounds, making it suitable for developing new pharmaceuticals.
Case Studies
- Antidepressant Activity : Research indicates that derivatives of this compound exhibit antidepressant-like effects in animal models, suggesting its potential use in treating mood disorders .
- Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial activity against various pathogens, indicating its potential as an antibacterial agent in therapeutic applications .
Catalysis
The compound is also recognized for its role in catalysis, particularly in organic synthesis processes.
Applications
- Catalytic Reactions : It has been utilized as a catalyst in various organic reactions, including Michael additions and Diels-Alder reactions. Its bicyclic structure provides a unique environment for facilitating these transformations .
Materials Science
In materials science, this compound is being explored for its potential use in the development of advanced materials.
Potential Uses
- Polymer Chemistry : Due to its nitrogen-rich structure, this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties .
- Nanomaterials : The compound has shown promise in the synthesis of nanomaterials with specific electronic properties, which can be beneficial for applications in electronics and photonics .
作用機序
The mechanism of action of 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. The hydroxyl group and nitrogen atoms play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions.
類似化合物との比較
Structural and Conformational Differences
The 3,7-diazabicyclo[3.3.1]nonane core adopts diverse conformations depending on substituents:
- Chair-chair conformation: Observed in 3,7-diazabicyclo[3.3.1]nonan-9-ones (bispidinones) with small substituents (e.g., ethoxypropyl, isopropoxypropyl) .
- Chair-boat conformation : Stabilized by bulky groups (e.g., tetraphenyl derivatives) due to steric strain .
1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol likely adopts a chair-chair conformation, as methyl groups are less sterically demanding than aryl or alkoxyalkyl substituents. This conformation enhances stability and influences binding to biological targets .
Table 1: Conformational Comparison
*Predicted based on steric profiles of substituents.
Table 2: Toxicity and Activity Profiles
*Inferred from substituent size and absence of reactive groups.
Solubility and Stabilization Strategies
β-Cyclodextrin complexes enhance solubility and reduce toxicity in bispidine derivatives (e.g., LA-1–LA-4) .
生物活性
1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, also known as a derivative of the diazabicyclo[3.3.1]nonane scaffold, has garnered attention for its potential biological activities, particularly in pharmacology. This compound is characterized by its unique bicyclic structure that includes nitrogen atoms, which contribute to its interaction with various biological targets.
- Molecular Formula : CHNO
- Molecular Weight : 184.28 g/mol
- CAS Number : 169177-17-7
- Density : 0.949 g/cm³
- Boiling Point : Not specified
The biological activity of this compound is primarily linked to its interaction with orexin receptors and nicotinic acetylcholine receptors (nAChRs).
Orexin Receptor Antagonism
Research indicates that this compound acts as a non-peptide antagonist to human orexin receptors (OX1 and OX2), which are involved in regulating arousal, wakefulness, and appetite. The antagonism of these receptors suggests potential therapeutic applications in treating sleep disorders, anxiety disorders, and addiction-related conditions .
Interaction with Nicotinic Acetylcholine Receptors
The diazabicyclo[3.3.1]nonane scaffold has been shown to interact with nAChRs, particularly the α4β2 subtype. Variations in substituents on the scaffold can significantly affect the binding affinity and selectivity for these receptors. For instance, compounds derived from this scaffold demonstrated high affinity for α4β2* nAChRs with K values in the nanomolar range .
Binding Affinity Studies
The following table summarizes the binding affinities of various derivatives of this compound for different nAChR subtypes:
| Compound | Receptor Type | K (nM) |
|---|---|---|
| 1,3,5-trimethyl-diazabicyclo | α4β2* | 600 |
| N-benzylbispidine | α3β4* | 569.6 |
| N-t-boc-bispidine | α4β2* | 45 |
These values indicate that modifications to the basic structure can lead to significant changes in receptor affinity and selectivity .
Sleep Disorders
A study explored the use of orexin receptor antagonists in managing insomnia and other sleep disorders. The results indicated that compounds similar to this compound effectively reduced wakefulness in animal models without causing significant sedation or cognitive impairment .
Anxiety and Mood Disorders
Another investigation focused on the compound's role in modulating anxiety-related behaviors in rodent models. The findings suggested that antagonism of orexin receptors may alleviate anxiety symptoms without the side effects commonly associated with traditional anxiolytics .
Q & A
Q. What are the standard synthetic routes for 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via a double Mannich reaction involving acetone, benzaldehyde, and ammonium acetate (molar ratio 1:4:2), followed by alkylation or acylation steps . For example, chloroacetyl chloride in dichloromethane with triethylamine as a catalyst achieves a 90% yield. Key factors include:
- Catalyst selection : Triethylamine enhances nucleophilic substitution efficiency.
- Solvent polarity : Dichloromethane facilitates intermediate stabilization.
- Temperature control : Refluxing in concentrated HCl (e.g., 21 hours) ensures complete cyclization .
Purification via recrystallization (methanol) is critical to remove unreacted intermediates.
Q. What spectroscopic techniques are most reliable for characterizing the bicyclic scaffold and substituent positions?
- IR spectroscopy : C=O stretching (~1718 cm⁻¹) and amidic carbonyl (~1654 cm⁻¹) confirm functional groups .
- NMR : ¹H and ¹³C NMR resolve methyl and aromatic substituents. For example:
- ¹H NMR : Methyl protons appear as singlets at δ 0.63 ppm, while bridgehead protons (e.g., H-6a, H-8a) resonate as multiplets (δ 2.26–2.41 ppm) .
- ¹³C NMR : Tertiary carbons (C-1, C-5) appear at δ 35.4 ppm, and the hydroxyl-bearing C-9 at δ 73.4 ppm .
- X-ray crystallography : Reveals chair conformations of six-membered rings and intramolecular N–H···N hydrogen bonds (e.g., bond length 2.30 Å) .
Q. How can researchers resolve contradictions in reported melting points or solubility data for this compound?
Discrepancies often arise from polymorphism or solvent impurities . To mitigate:
- Use standardized recrystallization protocols (e.g., methanol for high-purity crystals).
- Validate solubility via dynamic light scattering (DLS) in polar aprotic solvents (e.g., DMSO).
- Cross-reference with Hirshfeld surface analysis to identify dominant intermolecular interactions (e.g., C–H···O vs. π-stacking) .
Advanced Research Questions
Q. What computational strategies are effective for modeling the compound’s conformational flexibility and supramolecular interactions?
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict bond angles (e.g., C–N–C ~109.5°) and electrostatic potential maps for hydrogen bond donors/acceptors .
- Molecular docking : Simulate enzyme binding (e.g., thrombin inhibition) by aligning the bicyclic scaffold’s hydroxyl group with catalytic residues (e.g., Ser195). Use AutoDock Vina with a grid box centered on the active site .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., 16.6% H···H, 12.3% O···H interactions) to explain crystal packing .
Q. How does substitution at the 3,7-diaza positions modulate biological activity, and what methodological frameworks support structure-activity relationship (SAR) studies?
- Alkyl vs. aryl substituents : 3-(4-Chlorobenzyl) groups enhance thrombin inhibition (IC₅₀ ~0.5 µM) by increasing hydrophobic interactions, while methyl groups reduce steric hindrance for membrane permeability .
- Methodology :
- Enzyme assays : Measure inhibition kinetics using fluorogenic substrates (e.g., Boc-Val-Pro-Arg-AMC for thrombin).
- MD simulations : Track ligand-protein stability over 100 ns trajectories (AMBER force field) to identify persistent hydrogen bonds (e.g., O–H···N with His57) .
Q. What experimental and computational approaches address discrepancies in reported enzymatic inhibition mechanisms?
Contradictions may stem from pH-dependent protonation states or crystal vs. solution conformations . To resolve:
- pH titration NMR : Monitor chemical shifts of N–H protons (e.g., δ 4.74 ppm for hydroxyl) to identify ionization states .
- QTAIM (Quantum Theory of Atoms in Molecules) : Analyze bond critical points (BCPs) to distinguish strong (e.g., O–H···N, ρ = 0.08 a.u.) vs. weak (C–H···π, ρ = 0.03 a.u.) interactions .
- Free-energy perturbation (FEP) : Calculate binding affinity changes (ΔΔG) for mutated enzyme residues (e.g., replacing Ser195 with Ala) .
Methodological Recommendations
- Synthetic reproducibility : Use anhydrous conditions and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3).
- Data validation : Cross-check computational results (e.g., DFT-optimized geometries) with experimental XRD data .
- Biological assays : Include positive controls (e.g., argatroban for thrombin inhibition) and validate IC₅₀ values via triplicate measurements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
